An In-depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile (CAS: 467451-63-4)
An In-depth Technical Guide to 3-formyl-1H-indole-7-carbonitrile (CAS: 467451-63-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-formyl-1H-indole-7-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its characteristic spectroscopic signature. Furthermore, this guide examines the reactivity of its constituent functional groups and discusses its applications as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. 3-formyl-1H-indole-7-carbonitrile emerges as a particularly valuable building block due to the orthogonal reactivity of its formyl and nitrile moieties. The electron-withdrawing nature of the nitrile group at the 7-position and the synthetically versatile aldehyde at the 3-position make this molecule a highly sought-after precursor for the synthesis of complex heterocyclic systems.[3] Its structural motifs are found in molecules targeting a range of biological targets, including protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-formyl-1H-indole-7-carbonitrile is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 467451-63-4 | [6] |
| Molecular Formula | C₁₀H₆N₂O | [6] |
| Molecular Weight | 170.17 g/mol | [6] |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Melting Point | Not available. For the related 3-formyl-1H-indole-5-carbonitrile: 248-253 °C | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol. Sparingly soluble in non-polar solvents and water. | General knowledge |
| XLogP3 | 1.85208 | [7] |
Synthesis and Purification
The synthesis of 3-formyl-1H-indole-7-carbonitrile is a multi-step process that typically begins with a suitably substituted indole precursor. The key transformation is the introduction of the formyl group at the C3 position, which is most effectively achieved via the Vilsmeier-Haack reaction.[8][9][10]
Synthesis of the Precursor: 1H-indole-7-carbonitrile
The synthesis of the starting material, 1H-indole-7-carbonitrile, can be approached from several routes. A common method involves the conversion of a 7-substituted indole, such as 7-bromoindole or 7-iodoindole.
Conceptual Synthetic Pathway from 7-Iodoindole:
Experimental Protocol: Cyanation of 7-Iodoindole (Adapted from similar transformations)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-iodoindole (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and ammonia to complex the copper salts. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-indole-7-carbonitrile.
Vilsmeier-Haack Formylation of 1H-indole-7-carbonitrile
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indole.[8][9][10] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (commonly DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8]
Reaction Mechanism:
Experimental Protocol: Synthesis of 3-formyl-1H-indole-7-carbonitrile
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool anhydrous DMF (10 eq) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction with Indole: After the addition is complete, add a solution of 1H-indole-7-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium hydroxide until the mixture is alkaline (pH > 8).
-
Isolation and Purification: The product often precipitates upon basification. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[11]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and substituent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and formyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 11.0 - 12.0 | br s | - |
| H2 | 8.3 - 8.5 | s | - |
| H4 | 7.8 - 8.0 | d | ~8.0 |
| H5 | 7.2 - 7.4 | t | ~7.8 |
| H6 | 7.6 - 7.8 | d | ~7.5 |
| CHO | 9.9 - 10.1 | s | - |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 138 |
| C3 | 118 - 122 |
| C3a | 125 - 128 |
| C4 | 122 - 125 |
| C5 | 123 - 126 |
| C6 | 120 - 123 |
| C7 | 105 - 108 |
| C7a | 138 - 141 |
| CN | 117 - 120 |
| CHO | 184 - 187 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Broad |
| C≡N Stretch | 2220 - 2240 | Sharp, strong |
| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Two weak bands |
| Aromatic C=C Stretch | 1580 - 1620 | Medium to weak |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 171.0553
Reactivity and Synthetic Applications
The bifunctional nature of 3-formyl-1H-indole-7-carbonitrile makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.
Reaction Scheme of Key Transformations:
Reactions at the Aldehyde Group
-
Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.
-
Oxidation: Oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate.
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, including amines to form imines (Schiff bases), and active methylene compounds in Knoevenagel condensations.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes at the 3-position.
Reactions at the Nitrile Group
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile group to a carboxylic acid.
-
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Applications in Kinase Inhibitor Synthesis
The indole-3-carbonitrile scaffold is a known pharmacophore in the design of protein kinase inhibitors.[3] For example, derivatives of 7-chloro-1H-indole-3-carbonitrile have been developed as potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases.[3][7] The 3-formyl group of the title compound can serve as a handle to introduce various side chains through the reactions described above, allowing for the exploration of the chemical space around the indole core to optimize binding affinity and selectivity for specific kinase targets.[2]
Safety and Handling
While a specific safety data sheet for 3-formyl-1H-indole-7-carbonitrile is not widely available, the safety precautions for closely related cyanoindoles should be followed.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Conclusion
3-formyl-1H-indole-7-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of the indole-3-carbonitrile scaffold in the development of kinase inhibitors underscores the potential of this compound in future drug discovery efforts. This guide provides the essential technical information for researchers to effectively and safely utilize this important chemical intermediate.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
-
Kötz, J.; Schweda, S. I.; Meine, R.; Falke, H.; Kunick, C. 7-Iodo-1H-indole-3-carbonitrile. Molbank2015 , 2015 (4), M871. [Link]
-
Kharb, R.; Sharma, P. C.; Yar, M. S. Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry2011 , 26 (1), 1–21. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2000 , 355–659. [Link]
-
PubChem. 3-Formyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1 H and 13 C NMR NMR spectroscopic data for compounds 7 and 3. [Link]
-
ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Semantic Scholar. 7-Iodo-1H-indole-3-carbonitrile. [Link]
-
Al-Hussain, S. A.; Abu-Hassan, M. I.; Cooper, G. J. S. Indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances2021 , 11 (44), 27246–27271. [Link]
-
Engel, M.; St-Gallay, S. A.; Wätjen, W.; Kunick, C. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules2018 , 23 (10), 2469. [Link]
- Google Patents. Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
-
ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]
-
El-Faham, A.; Dahlous, K. A.; Al-Ostoot, F. H.; Al-Zahrani, F. A.; Al-Amshany, Z. M.; Siddiqui, M. R. H.; Wadaan, M. A. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2020 , 25 (1), 195. [Link]
-
University of Wisconsin-Madison. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ChemWhat. 3-formyl-1H-indole-7-carbonitrile. [Link]
-
Eco-Vector Journals Portal. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]
- Google Patents.
-
CASPRE. 13C NMR Predictor. [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
The Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Organic Syntheses. indole-3-aldehyde. [Link]
-
PubChem. 3-formyl-1H-indole-7-carboxylic Acid. [Link]
- Google Patents.
- Google Patents. 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
-
Organic Syntheses. indole-3-carbonitrile. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
National Center for Biotechnology Information. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]
-
PubChem. Indole derivatives as estrogen receptor degraders. [Link]
- Google Patents. Processes for production of indole compounds.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]
- 6. chemwhat.com [chemwhat.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. chemrxiv.org [chemrxiv.org]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. CASPRE [caspre.ca]
- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
